molecular formula C11H17N3O2 B13545769 Methyl 2-(cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate

Methyl 2-(cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate

Cat. No.: B13545769
M. Wt: 223.27 g/mol
InChI Key: QVINWUFXZCIJTE-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate is a complex organic compound that features a cyclopropylamino group and a methyl-imidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropylamine with an appropriate ester derivative, followed by the introduction of the imidazolyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazolyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)propanoate: Similar structure but with a different substitution pattern on the imidazole ring.

    Ethyl 2-(cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-(cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylamino group provides rigidity and stability, while the methyl-imidazolyl group offers potential for diverse chemical modifications and interactions.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-(cyclopropylamino)-3-(2-methylimidazol-1-yl)propanoate

InChI

InChI=1S/C11H17N3O2/c1-8-12-5-6-14(8)7-10(11(15)16-2)13-9-3-4-9/h5-6,9-10,13H,3-4,7H2,1-2H3

InChI Key

QVINWUFXZCIJTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC(C(=O)OC)NC2CC2

Origin of Product

United States

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